1H-Imidazo[1,2-b]pyrazole
Overview
Description
Synthesis Analysis
The synthesis of 1H-Imidazo[1,2-b]pyrazole and its derivatives can be achieved through various methods. Seneci et al. (1999) reported an improved synthesis approach for 1H-imidazo[1,2-b]pyrazole, involving the preparation of mono- and disubstituted derivatives, characterized by representative experimental procedures (Seneci et al., 1999). This method provides a pathway to synthesize a range of substituted 1H-imidazo[1,2-b]pyrazoles with varying functionalities.
Molecular Structure Analysis
The molecular structure of 1H-Imidazo[1,2-b]pyrazole derivatives has been elucidated through various analytical techniques. For example, the crystal structure of 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole was determined, showcasing the compound's triclinic system and providing insights into its geometric parameters (Li et al., 2009).
Chemical Reactions and Properties
1H-Imidazo[1,2-b]pyrazole compounds exhibit a range of chemical reactions and properties. For instance, Schwärzer et al. (2021) explored the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold, demonstrating its versatility in synthetic chemistry (Schwärzer et al., 2021).
Physical Properties Analysis
The physical properties of 1H-Imidazo[1,2-b]pyrazole derivatives, such as solubility and crystallinity, can be influenced by the nature of the substituents and the synthesis method. For example, the synthesis and crystal structure analysis of specific derivatives provide insights into their physical characteristics and potential applications (Li et al., 2009).
Scientific Research Applications
Application 1: As a Non-classical Isostere of Indole
- Scientific Field : Pharmaceutical Chemistry .
- Methods of Application or Experimental Procedures : The selective functionalization of the 1H-Imidazo[1,2-b]pyrazole scaffold was achieved using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
- Results or Outcomes : These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin . Comparative assays between the original drug and the isostere showed that a substitution of the indole ring with a 1H-Imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media .
Application 2: In Chemotherapy
- Scientific Field : Oncology and Chemotherapy .
- Summary of the Application : The compound “1H-Imidazo[1,2-b]pyrazole” (IMPY) has been studied for its effects on cellular proliferation in both bone marrow and duodenal crypts . This is significant because controlling the proliferation of cells is a key strategy in cancer treatment.
- Methods of Application or Experimental Procedures : The compound was administered to both normal and tumor cells, and its effects on cellular proliferation were observed over a period of 72 hours .
- Results or Outcomes : Initial results showed that IMPY inhibited cellular proliferation in both bone marrow and duodenal crypts during the first 24 hours. A recovery was detectable only after 36 hours, returning to pretherapy values by 72 hours . Preliminary data indicate that this differential response of normal versus tumor cells to IMPY can be exploited to maximize chemotherapeutic efficacy in scheduled chemotherapy with cycle-specific agents .
Safety And Hazards
properties
IUPAC Name |
5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-2-7-8-4-3-6-5(1)8/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGQIJCMHXZHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947957 | |
Record name | 5H-Imidazo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazo[1,2-b]pyrazole | |
CAS RN |
251-80-9 | |
Record name | Imidazopyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000251809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Imidazo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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